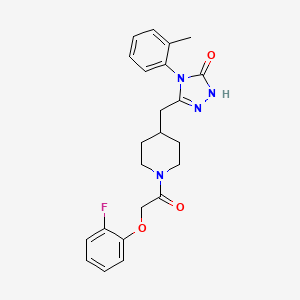
3-((1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule featuring multiple functional groups that may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenoxy group, a piperidine moiety, and a triazole ring, which are known to influence pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The fluorophenoxy group enhances binding affinity to certain receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and inflammation.
- Signal Transduction Modulation : It may modulate signaling pathways associated with G-protein-coupled receptors (GPCRs), which play a crucial role in various physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
| Compound | Activity | Target Organisms |
|---|---|---|
| Triazole Derivatives | Antibacterial | E. coli, S. aureus |
| Fluorophenoxy Compounds | Antifungal | C. albicans |
Anti-inflammatory Properties
Studies suggest that the compound may possess anti-inflammatory effects by inhibiting specific cytokines and chemokines involved in inflammatory responses. This activity could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Neuroprotective Effects
Given its structural components, particularly the piperidine and triazole sections, this compound may exhibit neuroprotective properties. Research on similar compounds has indicated potential benefits in neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.
Case Studies
- In vitro Studies : A study conducted on similar triazole derivatives demonstrated significant inhibition of bacterial growth at low concentrations, highlighting the potential for developing new antimicrobial agents.
- Animal Models : In vivo studies using rodent models have shown that compounds with similar structures can reduce inflammation markers significantly when administered during inflammatory challenges.
属性
IUPAC Name |
3-[[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-16-6-2-4-8-19(16)28-21(25-26-23(28)30)14-17-10-12-27(13-11-17)22(29)15-31-20-9-5-3-7-18(20)24/h2-9,17H,10-15H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYISRMZPCBAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













